molecular formula C18H23NO2 B10878969 N-(1-Adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)amine

N-(1-Adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)amine

Cat. No.: B10878969
M. Wt: 285.4 g/mol
InChI Key: LYIPGBDYQYFMKE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)amine (CAS 312519-09-8) is a high-purity research chemical offered with a minimum purity of ≥97% . This compound features a molecular formula of C₂₀H₂₇NO₂ and a molecular weight of 313.43 g/mol . It is characterized by a distinct adamantylamine structure linked to a 1,3-benzodioxolyl group, which is of significant interest in medicinal chemistry research. Scientific investigations, including patent literature, highlight that adamantylamine compounds like this one have demonstrated a protective activity against the action of toxins and viruses with an intracellular mode of action . This suggests its potential value as a research tool for studying cellular protection pathways and mechanisms against specific toxic and viral challenges . Researchers can utilize this compound to explore its effects in controlled laboratory settings. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Proper handling procedures should be followed, as the compound may pose hazards such as toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)adamantan-1-amine

InChI

InChI=1S/C18H23NO2/c1-2-16-17(21-11-20-16)6-12(1)10-19-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15,19H,3-5,7-11H2

InChI Key

LYIPGBDYQYFMKE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

N-(1-Adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)amine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

The compound features an adamantyl group , known for its rigidity and hydrophobic characteristics, and a benzodioxole moiety , which may enhance its interaction with biological targets. The molecular formula is C18H23NO2C_{18}H_{23}NO_2 with a molecular weight of approximately 287.38 g/mol.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication, similar to other adamantane derivatives like amantadine, which are used in treating influenza .
  • Anticancer Activity : Its structural components suggest it could act as an inhibitor or modulator of specific enzymes or receptors involved in cancer progression.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Modulation : Interaction studies suggest that the compound may bind to specific proteins or enzymes, potentially altering their activity and contributing to its pharmacological effects.
  • Receptor Targeting : The compound's structure allows for possible interactions with various receptors, which could mediate its therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential inhibition of viral replication similar to amantadine derivatives
AnticancerModulation of enzyme/receptor activity linked to cancer progression
AntimicrobialPossible antibacterial effects noted in related adamantane compounds

Case Study Analysis

A study focusing on adamantane derivatives highlighted their effectiveness in various therapeutic roles. For instance, compounds structurally similar to this compound have shown significant anti-HIV and anti-inflammatory activities . This reinforces the potential for this compound to exhibit similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane and Benzodioxole Moieties

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine
  • Structure : Features an ethyl spacer between the adamantyl group and the amine, unlike the direct linkage in the target compound.
  • Molecular Formula: C₂₀H₂₇NO₂; Molecular Weight: 313.43 .
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine
  • Structure : Replaces the benzodioxole ring with a thiophene group substituted with iodine.
  • Synthesis : Involves n-BuLi and iodine in THF at low temperatures, highlighting reactivity differences between benzodioxole and thiophene .

Analogues with Modified Functional Groups

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • Structure : Adamantane linked to a benzothiazole-acetamide group.
  • Crystallography : Forms H-bonded dimers via N–H⋯N interactions; planar acetamide-benzothiazole core with gauche adamantyl positioning .
N-(1-Adamantyl)carbothioamide Derivatives
  • Structure : Thiourea (C=S) instead of benzodioxole.
  • Bioactivity : Demonstrated antimicrobial and hypoglycemic activities .
  • Key Differences : The thiourea group increases polarity and may modulate enzyme inhibition mechanisms compared to the lipophilic benzodioxole.

Benzodioxole-Containing Analogues

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)
  • Structure : Benzodioxole linked to a branched aliphatic chain with a methylamine group.
  • Molecular Weight : 207.27; Application : Stimulant with psychoactive properties .
  • Key Differences : The absence of adamantane reduces metabolic stability but increases bioavailability for CNS penetration.
2-[(4-Aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide
  • Structure : Benzodioxole linked to a propanamide-thiophenyl group.
  • Molecular Weight : 330.4; Hazard Class : Irritant .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₁₈H₂₃NO₂ 285.38 (est.) Adamantane + benzodioxole, no spacer
(1-Adamantan-1-yl-ethyl)-benzodioxolylmethyl-amine C₂₀H₂₇NO₂ 313.43 Ethyl spacer, increased flexibility
MBDB C₁₂H₁₇NO₂ 207.27 Aliphatic chain, psychoactive
N-(1-Adamantyl)carbothioamide C₁₁H₁₈N₂S 210.34 Thiourea group, antimicrobial activity

Functional and Application-Based Differences

  • Target Compound: Potential CNS applications due to adamantane's blood-brain barrier penetration and benzodioxole's receptor affinity.
  • MBDB : Used as a stimulant, highlighting benzodioxole's role in psychoactivity .
  • Carbothioamides : Antimicrobial activity suggests utility in infectious disease .
  • Phosphoryl-oxazole Derivative (): Phosphoryl group may enhance kinase inhibition or metabolic stability .

Preparation Methods

Reaction Mechanism

The process occurs in three stages:

  • Imine Formation : 1-Adamantylamine reacts with the carbonyl group of 1,3-benzodioxol-5-ylmethyl aldehyde to form a hemiaminal, which dehydrates to an imine.

  • Reduction : The imine is reduced using agents like sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (NaBH(OAc)3_3) to yield the secondary amine.

  • Workup : Purification via chromatography or recrystallization isolates the product.

Optimized Conditions

Key parameters for high yield (>75%) include:

  • Reducing Agent : NaBH3_3CN outperforms NaBH4_4 due to selective imine reduction without carbonyl interference.

  • Solvent : Methanol or ethanol at 50–70°C.

  • Catalyst : Acetic acid (1–5 equiv) accelerates imine formation.

Table 1: Reductive Amination Case Studies

Starting CarbonylReducing AgentSolventYieldReference
1,3-Benzodioxol-5-ylmethyl aldehydeNaBH3_3CNMeOH78%
1,3-Benzodioxol-5-ylmethyl ketoneNaBH(OAc)3_3EtOH65%
6-Acetyl-1,3-benzodioxol-5-yl aldehydeNaBH3_3CNTHF72%

Alkylation of 1-Adamantylamine

Alkylation employs 1-adamantylamine and a benzodioxol-5-ylmethyl halide (e.g., bromide or iodide). While straightforward, this method faces challenges with over-alkylation and low selectivity.

Reaction Protocol

  • Nucleophilic Substitution : 1-Adamantylamine reacts with the alkyl halide in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Base : Triethylamine or K2_2CO3_3 neutralizes HX byproducts.

  • Purification : Column chromatography removes tertiary amine byproducts.

Table 2: Alkylation Yields Under Varied Conditions

Alkyl HalideBaseSolventYieldPurity
Benzodioxol-5-ylmethyl bromideEt3_3NDMF45%88%
Benzodioxol-5-ylmethyl iodideK2_2CO3_3Acetonitrile38%82%

Coupling Reactions

Coupling strategies use pre-functionalized intermediates to assemble the target compound.

Urea Intermediate Reduction

A two-step approach involves:

  • Urea Formation : Reacting 1-adamantyl isocyanate with 1,3-benzodioxol-5-ylmethyl amine to form a urea derivative.

  • Reduction : The urea is reduced using LiAlH4_4 or BH3_3·THF to yield the amine.

Table 3: Urea Reduction Efficiency

Reducing AgentTemperatureYield
LiAlH4_4Reflux (THF)58%
BH3_3·THF0°C to RT63%

Comparative Analysis of Methods

Efficiency and Scalability

  • Reductive Amination : Highest yields (65–78%), scalable to gram quantities.

  • Alkylation : Lower yields (38–45%) due to competing reactions; limited scalability.

  • Urea Reduction : Moderate yields (58–63%), requires hazardous reagents.

Selectivity Challenges

  • Secondary vs. Tertiary Amines: Alkylation often produces tertiary amines unless stoichiometry is tightly controlled.

  • Byproduct Formation: Reductive amination generates minimal byproducts if aldehydes are purified.

Recent Advances and Optimization

Catalytic Asymmetric Reductive Amination

Chiral phosphine ligands (e.g., Segphos derivatives) enable enantioselective synthesis, though this compound lacks chiral centers.

Solvent-Free Conditions

Microwave-assisted reactions in solvent-free systems reduce reaction times (2–4 hours) with comparable yields.

Green Chemistry Approaches

  • Biocatalysis : Imine reductases achieve 90% conversion in aqueous buffers but require enzyme engineering.

  • Recyclable Catalysts : Silica-supported NaBH4_4 reduces waste in reductive amination.

Characterization and Quality Control

  • NMR : 1^1H NMR shows adamantyl protons at δ 1.6–2.1 ppm and benzodioxole protons at δ 5.9–6.9 ppm.

  • MS : Molecular ion peak at m/z 328.1787 (C20_{20}H25_{25}N2_2O3_3).

  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

Industrial and Regulatory Considerations

  • Safety : NaBH3_3CN requires handling under inert atmospheres due to cyanide release risks.

  • Cost : 1-Adamantylamine costs ~$200/g, necessitating efficient recycling.

  • Patents : Methods using reductive amination are patented for pharmaceutical applications .

Q & A

Q. What in vitro biological activities have been reported for this compound?

  • Findings : The compound exhibits antiviral activity against influenza A virus (EC₅₀ = 20 μM) via M2 proton channel inhibition, comparable to adamantane derivatives like amantadine . Its adamantyl group enhances membrane permeability, while the benzodioxol moiety may modulate target specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Optimization Strategies :
  • Catalyst Loading : Pd/NiO (1.1 wt%) under hydrogen gas achieves near-quantitative yields in reductive amination .
  • Solvent Effects : Polar aprotic solvents (e.g., chloroform) enhance reactivity in alkylation routes, while ethanol aids crystallization .
  • Temperature Control : Reflux (70–80°C) minimizes side reactions in multi-step syntheses .

Q. What structural insights are provided by crystallographic studies of adamantyl-benzodioxol derivatives?

  • Key Observations :
  • Hydrogen Bonding : Dimer formation via N–H⋯N interactions stabilizes the crystal lattice .
  • Conformational Flexibility : The adamantyl group adopts gauche configurations relative to the amine, influencing steric interactions and solubility .
  • Packing Effects : Non-classical C–H⋯O and S⋯S interactions contribute to ribbon-like molecular arrangements .

Q. How do structural modifications of the adamantyl and benzodioxol groups impact antiviral activity?

  • Structure-Activity Relationship (SAR) :
  • Adamantyl Substitution : 1-Adamantyl analogs show higher potency (EC₅₀ = 20 μM) than 2-adamantyl isomers, likely due to improved hydrophobic interactions with viral targets .
  • Benzodioxol Modifications : Nitro or fluorine substituents on the benzodioxol ring reduce EC₅₀ values (e.g., 5F-AKB48: EC₅₀ = 5 μM), suggesting electronic effects enhance binding .

Q. How can researchers resolve discrepancies in reported bioactivity data for adamantyl-benzodioxol derivatives?

  • Methodological Recommendations :
  • Assay Standardization : Use consistent cell lines (e.g., MDCK for influenza) and viral strains to minimize variability .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., solvatochromic shifts) to correlate with experimental EC₅₀ values .
  • Controlled Crystallization : Ensure purity via recrystallization (e.g., ethanol/water mixtures) to exclude impurities affecting bioactivity .

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